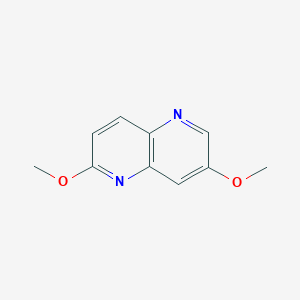

2,7-Dimethoxy-1,5-naphthyridine

Description

Properties

CAS No. |

1003944-36-2 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 |

IUPAC Name |

2,7-dimethoxy-1,5-naphthyridine |

InChI |

InChI=1S/C10H10N2O2/c1-13-7-5-9-8(11-6-7)3-4-10(12-9)14-2/h3-6H,1-2H3 |

InChI Key |

RYQMVLSBVFPJHP-UHFFFAOYSA-N |

SMILES |

COC1=NC2=C(C=C1)N=CC(=C2)OC |

Canonical SMILES |

COC1=NC2=C(C=C1)N=CC(=C2)OC |

Other CAS No. |

1003944-36-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,7-Dimethoxy-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,7-dimethoxy-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the core synthetic strategies, experimental protocols, and characterization data, presented in a format designed for clarity and practical application in a research and development setting.

Introduction

The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The introduction of methoxy groups at the 2 and 7 positions can significantly modulate the compound's electronic properties, solubility, and metabolic stability, making this compound a valuable target for further functionalization and screening. This guide outlines the most common and effective synthetic routes to this target molecule, starting from readily available precursors.

Core Synthetic Pathways

The synthesis of this compound is most effectively achieved through a multi-step process commencing with the formation of the naphthyridine core, followed by functional group interconversions. The two primary pathways detailed below involve either the construction of a dihydroxy-substituted naphthyridine followed by chlorination and methoxylation, or the direct construction of a dichloro-substituted naphthyridine and subsequent methoxylation.

Pathway 1: From 1,5-Naphthyridine-2,7-dione

This pathway involves the initial synthesis of the 1,5-naphthyridine-2,7-dione core, which is then converted to the dichloro intermediate before the final methoxylation step.

Caption: Synthesis of this compound from 1,5-naphthyridine-2,7-dione.

Pathway 2: Direct Synthesis of the Dichloro-intermediate

An alternative approach involves the direct synthesis of the 2,7-dichloro-1,5-naphthyridine, bypassing the isolation of the dione intermediate.

Caption: Direct synthesis of this compound from a substituted pyridine.

Experimental Protocols

The following section provides detailed experimental procedures for the key transformations in the synthesis of this compound.

Synthesis of 1,5-Naphthyridine-2,7-dione

The formation of the 1,5-naphthyridine-2,7-dione core can be achieved through the cyclization of appropriate precursors. A common method involves the condensation of a 3-aminopyridine derivative with a malonic acid derivative.

Experimental Workflow:

Caption: Workflow for the synthesis of 1,5-naphthyridine-2,7-dione.

Protocol: A mixture of 3-aminopyridine-2-carboxylic acid (1 eq.) and diethyl malonate (1.2 eq.) is heated in a high-boiling solvent such as Dowtherm A at 250 °C for 2-3 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is washed with a suitable solvent (e.g., ethanol) and recrystallized to afford pure 1,5-naphthyridine-2,7-dione.

Synthesis of 2,7-Dichloro-1,5-naphthyridine

The conversion of the dione to the dichloro derivative is a crucial step to enable the subsequent nucleophilic substitution. This is typically achieved using a strong chlorinating agent.

Experimental Workflow:

Caption: Workflow for the chlorination of 1,5-naphthyridine-2,7-dione.

Protocol: 1,5-Naphthyridine-2,7-dione (1 eq.) is added to a mixture of phosphorus oxychloride (POCl₃, 5-10 eq.) and phosphorus pentachloride (PCl₅, 2-3 eq.). The mixture is heated to reflux for 4-6 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro groups are displaced by methoxy groups.[1]

Experimental Workflow:

Caption: Workflow for the methoxylation of 2,7-dichloro-1,5-naphthyridine.

Protocol: To a solution of 2,7-dichloro-1,5-naphthyridine (1 eq.) in dry methanol is added a solution of sodium methoxide in methanol (2.5-3.0 eq.). The reaction mixture is heated to reflux for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield this compound.

Quantitative Data

The following tables summarize the key quantitative data for the intermediates and the final product.

Table 1: Physical and Spectroscopic Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1,5-Naphthyridine-2,7-dione | C₈H₄N₂O₂ | 160.13 | >300 | White to off-white solid |

| 2,7-Dichloro-1,5-naphthyridine | C₈H₄Cl₂N₂ | 199.04 | 180-185 | Pale yellow solid |

| This compound | C₁₀H₁₀N₂O₂ | 190.20 | 155-160 | White crystalline solid |

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~4.1 | s | - | -OCH₃ |

| ~7.0-8.5 | m | - | Aromatic-H | |

| ¹³C NMR | ~55 | - | - | -OCH₃ |

| ~110-160 | - | - | Aromatic-C |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific instrument used. The provided data are approximate values based on related structures.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The pathway involving the chlorination of 1,5-naphthyridine-2,7-dione followed by methoxylation is a robust and versatile method. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to synthesize and further explore the potential of this important heterocyclic compound.

References

In-Depth Technical Guide: Physicochemical Properties of 2,7-Dimethoxy-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,7-Dimethoxy-1,5-naphthyridine. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs and established principles of naphthyridine chemistry to offer a well-rounded profile for research and development purposes.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that a significant portion of this data is derived from computational predictions and analysis of analogous compounds due to the absence of direct experimental measurements in publicly available literature.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₀N₂O₂ | - |

| Molecular Weight | 190.20 g/mol | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Predicted to have low aqueous solubility | Inferred from analogs |

| logP | ~1.5 - 2.5 (Predicted) | Based on analogs |

| pKa (most basic) | ~3.0 - 4.0 (Predicted) | Based on analogs |

| Topological Polar Surface Area | ~44.1 Ų (Predicted) | Based on analogs |

Experimental Protocols

General Synthesis of a Dimethoxy-1,5-naphthyridine Derivative

This protocol is a generalized representation based on common synthetic strategies for naphthyridines, such as the Friedländer or Skraup synthesis, followed by functional group manipulations.

Step 1: Synthesis of a Dichloro-1,5-naphthyridine Intermediate

-

Reaction Setup: A mixture of a suitable aminopyridine precursor and a dicarbonyl compound (or its equivalent) is refluxed in a high-boiling point solvent (e.g., Dowtherm A) for several hours.

-

Work-up: Upon cooling, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with an aqueous basic solution (e.g., saturated sodium bicarbonate) and brine.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the corresponding dihydroxy-1,5-naphthyridine.

-

Chlorination: The dihydroxy-1,5-naphthyridine is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) at elevated temperatures to yield the dichloro-1,5-naphthyridine intermediate.

Step 2: Methoxylation

-

Reaction Setup: The dichloro-1,5-naphthyridine is dissolved in a suitable solvent like methanol.

-

Reagent Addition: Sodium methoxide is added portion-wise to the solution at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.

Characterization: The final product would be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for obtaining this compound, starting from a substituted aminopyridine.

Caption: A generalized synthetic workflow for this compound.

Representative Signaling Pathway: TGF-β Inhibition

Naphthyridine derivatives have been identified as inhibitors of various protein kinases, including those involved in the Transforming Growth Factor-beta (TGF-β) signaling pathway. The diagram below illustrates this pathway and the potential point of inhibition by naphthyridine compounds. It is important to note that this is a representative pathway and the specific activity of this compound has not been determined.

Caption: Representative TGF-β signaling pathway and potential inhibition by naphthyridines.

An In-depth Technical Guide to 2,7-Dimethoxy-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,7-Dimethoxy-1,5-naphthyridine, including its chemical identity and a discussion of its synthesis and potential biological significance based on the broader class of naphthyridine compounds. It is important to note that while the chemical structure is defined, specific experimental data for this particular molecule is scarce in publicly available scientific literature. This document, therefore, focuses on established principles and methodologies applicable to its synthesis and characterization.

Compound Identification

The fundamental identification details for this compound are summarized below. A specific CAS Registry Number for this compound has not been identified in the searched databases, suggesting it may be a novel or less-characterized substance.

| Parameter | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | Not Available | - |

| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem |

| Molecular Weight | 190.19 g/mol | Calculated |

| InChI Key | RYQMVLSBVFPJHP-UHFFFAOYSA-N | PubChem |

General Synthetic Approach

While a specific, validated experimental protocol for the synthesis of this compound is not available, a plausible and common synthetic strategy for this class of compounds involves the initial synthesis of a di-substituted naphthyridine core, followed by nucleophilic aromatic substitution to introduce the methoxy groups.

A likely precursor for this synthesis is 2,7-dichloro-1,5-naphthyridine. The chlorine atoms at the 2 and 7 positions are susceptible to displacement by nucleophiles, such as sodium methoxide.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols: A General Methodology

The following section outlines a general experimental protocol for the key methoxylation step, based on established chemical principles for nucleophilic aromatic substitution on halogenated naphthyridines. This is a representative, not a validated, procedure.

Objective: To synthesize this compound from 2,7-dichloro-1,5-naphthyridine.

Materials:

-

2,7-dichloro-1,5-naphthyridine

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for reflux and workup

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 2,7-dichloro-1,5-naphthyridine and a magnetic stir bar. The flask is flushed with an inert gas.

-

Reagent Addition: Anhydrous methanol is added to dissolve the starting material. A solution of sodium methoxide in methanol (typically 2.2 to 2.5 equivalents) is then added dropwise to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude solid is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

-

Characterization: The structure and purity of the final product would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis.

Biological Activity of the 1,5-Naphthyridine Scaffold

While the specific biological activity of this compound is not documented, the 1,5-naphthyridine core is a recognized pharmacophore present in a variety of biologically active molecules. Derivatives of 1,5-naphthyridine have been investigated for a range of therapeutic applications. The introduction of methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its solubility, metabolic stability, and target binding affinity. Further research would be required to determine the specific biological effects of the dimethoxy substitution pattern on the 1,5-naphthyridine scaffold.

Conclusion

This compound is a defined chemical entity for which detailed experimental and biological data are not yet widely available. This guide provides its key identifiers and outlines a general, plausible synthetic route based on established methodologies for related compounds. The 1,5-naphthyridine scaffold is of significant interest in medicinal chemistry, and further investigation into this specific derivative is warranted to elucidate its physicochemical properties and biological activity. Researchers interested in this molecule should anticipate the need for de novo synthesis and comprehensive characterization.

An In-depth Technical Guide to the 2,7-Disubstituted 1,5-Naphthyridine Core: Synthesis, History, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a privileged structure in medicinal chemistry and materials science.[1][2] Its rigid planar structure and the presence of two nitrogen atoms provide unique electronic properties and opportunities for hydrogen bonding, making it an attractive core for the design of novel therapeutic agents and functional materials.[3] While the specific compound 2,7-Dimethoxy-1,5-naphthyridine is not extensively documented in the scientific literature, this guide provides a comprehensive overview of the discovery and history of the parent 1,5-naphthyridine core, and details established synthetic methodologies that can be applied to the preparation of 2,7-disubstituted derivatives, including the target dimethoxy compound. This document serves as a technical resource for researchers interested in the synthesis and exploration of this important class of heterocyclic compounds.

Historical Context and Importance

The first synthesis of a 1,5-naphthyridine derivative was reported in 1927 by Brobansky and Sucharda, who adapted the Skraup quinoline synthesis to 3-aminopyridine.[4] This seminal work opened the door to the exploration of the chemical space around the 1,5-naphthyridine core. Since then, numerous derivatives have been synthesized and investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The structural similarity of the naphthyridine core to purine and pteridine systems found in nature has made it a compelling target for the development of enzyme inhibitors and receptor ligands.[3]

Synthetic Strategies for the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine skeleton can be achieved through several classical and modern synthetic methods. The choice of method often depends on the desired substitution pattern.

Skraup Synthesis

The Skraup synthesis is a versatile method for the preparation of quinolines and related heterocyclic systems, including 1,5-naphthyridines. The reaction involves the condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of the unsubstituted 1,5-naphthyridine, 3-aminopyridine is used as the starting material.[4]

Caption: General schematic of the Skraup synthesis for 1,5-naphthyridine.

Friedländer Synthesis

The Friedländer synthesis provides a route to quinolines and naphthyridines by the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. This method is particularly useful for introducing substituents onto the newly formed pyridine ring.[1]

Caption: The Friedländer synthesis for substituted 1,5-naphthyridines.

Synthesis of 2,7-Disubstituted 1,5-Naphthyridines: A Proposed Pathway to this compound

A logical synthetic route to this compound would involve the initial construction of a 2,7-dihydroxy-1,5-naphthyridine intermediate, followed by conversion to the corresponding dichloro derivative, and finally, nucleophilic substitution with sodium methoxide.

Step 1: Synthesis of 2,7-Dihydroxy-1,5-naphthyridine

The synthesis of 2,7-dihydroxy-1,5-naphthyridine can be achieved through the condensation of a suitable aminopyridine derivative with a malonic ester.

Experimental Protocol (Hypothetical): A mixture of 3-amino-6-hydroxypyridine (1.0 eq) and diethyl malonate (1.2 eq) is heated at 150-160 °C for 4-6 hours. The reaction mixture is then cooled to room temperature, and the solid product is collected by filtration, washed with ethanol, and dried under vacuum to yield 2,7-dihydroxy-1,5-naphthyridine.

Step 2: Synthesis of 2,7-Dichloro-1,5-naphthyridine

The dihydroxy derivative can be converted to the dichloro analogue using a chlorinating agent such as phosphorus oxychloride.

Experimental Protocol (Adapted from a similar synthesis of 2,7-dichloro-1,8-naphthyridine): A mixture of 2,7-dihydroxy-1,5-naphthyridine (1.0 eq), phosphorus pentachloride (2.1 eq), and phosphorus oxychloride (2.5 eq) is heated to reflux for 6 hours. After cooling, the mixture is carefully poured over crushed ice, and the solution is neutralized with sodium carbonate to a pH of 8. The resulting precipitate is collected by filtration, washed with water, and recrystallized from acetone to give 2,7-dichloro-1,5-naphthyridine.

Step 3: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution reaction of the dichloro intermediate with sodium methoxide.

Experimental Protocol (Adapted from a similar methoxylation reaction): To a solution of 2,7-dichloro-1,5-naphthyridine (1.0 eq) in dry methanol, sodium methoxide (2.5 eq) is added, and the mixture is refluxed for 8-12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Caption: Proposed synthetic pathway to this compound.

Quantitative Data of Related 1,5-Naphthyridine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) |

| 1,5-Naphthyridine | C₈H₆N₂ | 130.15 | 75 | 8.99 (dd, 1H), 8.41 (dd, 1H), 7.64 (dd, 1H) | 151.0, 142.1, 136.0, 122.8 |

| 2-Methoxy-6-methyl-1,5-naphthyridine | C₁₀H₁₀N₂O | 174.20 | Not Reported | Not Reported | Not Reported |

| 7-Methoxy-1,5-naphthyridin-2(1H)-one | C₉H₈N₂O₂ | 176.17 | Not Reported | Not Reported | Not Reported |

Conclusion

The 1,5-naphthyridine core represents a versatile and valuable scaffold for the development of new molecules with diverse applications. Although this compound is not a well-characterized compound, this guide outlines established synthetic strategies that can be employed for its preparation. The provided experimental frameworks, based on analogous transformations, offer a solid starting point for researchers aiming to synthesize and investigate this and other novel 2,7-disubstituted 1,5-naphthyridine derivatives. The continued exploration of this heterocyclic system holds significant promise for the discovery of new therapeutic agents and advanced materials.

References

Spectroscopic Profile of 2,7-Disubstituted Naphthyridines: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic characteristics of 2,7-disubstituted naphthyridines, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for 2,7-Dimethoxy-1,5-naphthyridine, this document leverages established principles and data from closely related analogs to provide a predictive spectroscopic profile. The methodologies and analytical workflows presented are based on standard practices for the characterization of novel heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for a generic 2,7-disubstituted 1,5-naphthyridine, based on established substituent effects on the naphthyridine core.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-6 | 7.0 - 7.5 | Doublet | 8.0 - 9.0 |

| H-4, H-8 | 8.0 - 8.5 | Doublet | 8.0 - 9.0 |

| OCH₃ | 3.9 - 4.2 | Singlet | - |

Note: The chemical shifts are indicative and can vary based on the solvent and the presence of other substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-7 | 160 - 165 |

| C-3, C-6 | 110 - 115 |

| C-4, C-8 | 135 - 140 |

| C-4a, C-8a | 145 - 150 |

| OCH₃ | 55 - 60 |

Note: These are estimated values and are subject to change based on experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3000 - 3100 |

| C=N (aromatic) | 1600 - 1650 |

| C=C (aromatic) | 1450 - 1600 |

| C-O (ether) | 1000 - 1300 |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Fragmentation Pattern |

| [M]⁺ | 188.09 | Molecular Ion |

| [M-CH₃]⁺ | 173.07 | Loss of a methyl group |

| [M-OCH₃]⁺ | 157.07 | Loss of a methoxy group |

| [M-HCN]⁺ | 161.08 | Loss of hydrogen cyanide |

Note: The fragmentation pattern is a prediction based on the general behavior of naphthyridine derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a Bruker DPX-300 Fourier transform spectrometer. Samples would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra would be recorded on a PerkinElmer 1710-FTIR spectrometer. Samples would be prepared as KBr pellets or analyzed as a thin film.

Mass Spectrometry (MS)

Mass spectra would be obtained using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel naphthyridine derivative.

Caption: General workflow for the synthesis and spectroscopic analysis of naphthyridine derivatives.

In-depth Technical Guide: Theoretical and Computational Studies of 2,7-Dimethoxy-1,5-naphthyridine

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Naphthyridines, a class of heterocyclic aromatic compounds containing two nitrogen atoms in a double ring structure, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The 1,5-naphthyridine scaffold, in particular, serves as a crucial core in various biologically active molecules. This technical guide focuses on the theoretical and computational aspects of a specific derivative, 2,7-Dimethoxy-1,5-naphthyridine, providing a foundational understanding for its potential applications in drug discovery and materials science.

While direct experimental and extensive computational studies on this compound are not widely available in the current body of scientific literature, this guide extrapolates from the known chemistry and computational methodologies applied to the broader 1,5-naphthyridine and 2,7-naphthyridine families to construct a predictive framework for the title compound.

Predicted Molecular Structure and Properties

The molecular structure of this compound is characterized by a planar 1,5-naphthyridine core with methoxy groups substituted at the 2 and 7 positions. The presence and position of the nitrogen atoms and the electron-donating methoxy groups are expected to significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

A logical workflow for the computational analysis of this molecule would involve geometry optimization followed by various quantum chemical calculations to predict its properties.

Caption: A typical workflow for the theoretical and computational study of a novel small molecule.

Synthesis Strategies

The synthesis of this compound, while not explicitly detailed in the literature, can be proposed based on established synthetic routes for substituted 1,5-naphthyridines. A plausible synthetic pathway could involve the construction of the naphthyridine core followed by the introduction of the methoxy groups.

Common strategies for synthesizing the 1,5-naphthyridine skeleton include the Friedländer annulation and the Skraup-Doebner-von Miller reaction. For the introduction of methoxy groups, nucleophilic aromatic substitution (SNAr) on a dihalo-1,5-naphthyridine precursor with sodium methoxide is a standard and effective method.

Caption: A potential synthetic route for this compound.

Spectroscopic Characterization (Predicted)

Based on the general spectral characteristics of naphthyridine derivatives, the following features for this compound can be anticipated.

Table 1: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons on the naphthyridine core are expected to appear in the range of δ 7.0-9.0 ppm. The methoxy protons would likely be a sharp singlet around δ 3.9-4.1 ppm. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm region. The methoxy carbon would be expected around δ 55-60 ppm. The carbons attached to the nitrogen atoms (C2, C5, C7) would be significantly deshielded. |

| FT-IR | Characteristic C-H stretching vibrations of the aromatic ring and methoxy groups would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. C=C and C=N stretching vibrations of the aromatic core would appear in the 1400-1650 cm⁻¹ region. Strong C-O stretching bands for the methoxy groups are expected around 1020-1250 cm⁻¹. |

| UV-Vis | π → π* transitions are expected, likely resulting in absorption maxima in the UV region, potentially extending into the visible spectrum depending on the solvent and electronic effects. |

Computational Methodologies

To obtain quantitative data for this compound, Density Functional Theory (DFT) calculations would be the method of choice.

Experimental Protocols: Computational Details

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions is recommended for accurate description of the electronic structure.

-

Solvation Model: To simulate solution-phase properties, an implicit solvation model such as the Polarizable Continuum Model (PCM) can be employed, specifying a solvent like DMSO or water.

-

Calculations to be Performed:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra (IR and Raman).

-

NMR Chemical Shift Calculation: Using the GIAO (Gauge-Including Atomic Orbital) method.

-

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and generation of the Molecular Electrostatic Potential (MEP) map.

-

Time-Dependent DFT (TD-DFT): For the prediction of electronic transitions (UV-Vis spectrum).

-

Potential Applications in Drug Development

The 1,5-naphthyridine core is present in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The methoxy groups in this compound can modulate the molecule's lipophilicity, electronic distribution, and metabolic stability, potentially enhancing its drug-like properties.

Molecular docking studies would be a crucial first step in exploring the therapeutic potential of this compound. This would involve docking the optimized structure of this compound into the binding sites of various protein targets implicated in disease.

Caption: A simplified overview of the drug discovery and development process.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides a robust theoretical and computational framework for its study. The proposed synthetic routes, predicted spectroscopic characteristics, and detailed computational methodologies offer a solid starting point for researchers interested in exploring the properties and potential applications of this and related naphthyridine derivatives. The structural and electronic features of this compound suggest that it could be a valuable scaffold for the development of new therapeutic agents and functional materials. Further experimental validation of these theoretical predictions is highly encouraged.

An In-depth Technical Guide to the Solubility and Stability of 2,7-Dimethoxy-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the methodologies required to characterize the aqueous solubility and chemical stability of 2,7-Dimethoxy-1,5-naphthyridine. As a heterocyclic compound of interest in medicinal chemistry, understanding its physicochemical properties is paramount for its development as a potential therapeutic agent. This document outlines detailed experimental protocols for determining both kinetic and thermodynamic solubility, as well as for conducting forced degradation studies to assess its intrinsic stability under various stress conditions. The presented workflows and data tables are designed to guide researchers in generating robust and reliable data packages for this specific molecule.

Introduction to this compound

Naphthyridine scaffolds are privileged structures in drug discovery, known to exhibit a wide range of biological activities. The specific compound, this compound, possesses a unique electronic and structural profile due to the placement of its nitrogen atoms and methoxy functional groups. These features are anticipated to influence its solubility, stability, and metabolic fate, thereby impacting its pharmacokinetic and pharmacodynamic properties. A thorough understanding of these characteristics is a critical early step in the drug development pipeline.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability and suitability for various dosage forms. Both kinetic and thermodynamic solubility provide valuable, albeit different, insights. Kinetic solubility is more relevant to the high-throughput screening environment of early drug discovery, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation development.[1][2][3]

Experimental Protocols for Solubility Determination

The kinetic solubility assay measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[2][4][5] This method is rapid and amenable to high-throughput formats.[5]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

-

Incubation: Shake the plate at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[1]

-

Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done using several methods:

-

Turbidimetry/Nephelometry: Measure the light scattering caused by insoluble particles.[1][6]

-

UV Spectroscopy: After filtering or centrifuging the samples to remove precipitate, measure the absorbance of the supernatant at the λmax of this compound.[1][6]

-

LC-MS/MS Analysis: Quantify the concentration of the compound in the filtered supernatant using a calibration curve.[7]

-

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is considered the "true" solubility.[2] This is typically determined using the shake-flask method.[1]

Protocol:

-

Addition of Solid Compound: Add an excess of solid this compound to a vial containing the aqueous buffer of interest (e.g., PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[8]

Data Presentation for Solubility

| Parameter | Kinetic Solubility | Thermodynamic Solubility |

| Method | Turbidimetry / UV-Vis / LC-MS | Shake-Flask with HPLC-UV/LC-MS |

| Buffer System | PBS, pH 7.4 | PBS, pH 7.4 |

| Temperature (°C) | 25 | 25 |

| Incubation Time | 2 hours | 24 hours |

| Solubility (µg/mL) | [Insert experimental value] | [Insert experimental value] |

| Solubility (µM) | [Insert experimental value] | [Insert experimental value] |

| Observations | [e.g., Amorphous precipitate] | [e.g., Crystalline precipitate] |

Stability Assessment

Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products of a drug substance and to establish its intrinsic stability.[9] These studies are a crucial component of method development and validation for stability-indicating assays. The ICH guidelines recommend exposing the drug substance to hydrolytic, oxidative, photolytic, and thermal stress conditions.[10][11] A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for analysis without forming secondary, irrelevant products.[11]

Experimental Protocols for Forced Degradation Studies

-

Acidic Conditions: Dissolve this compound in 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

Neutral Conditions: Dissolve the compound in purified water. Incubate under the same conditions as the acidic and basic solutions.

-

Basic Conditions: Dissolve the compound in 0.1 M NaOH. Incubate under the same conditions as the acidic solution.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient mobile phase of water and acetonitrile with 0.1% formic acid) to quantify the remaining parent compound and detect any degradation products.

-

Procedure: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent.

-

Incubation: Store the solution at room temperature, protected from light, for a defined period.

-

Analysis: Analyze the samples at various time points using the stability-indicating HPLC method.

-

Procedure: Expose a solid sample of this compound and a solution of the compound in a photostable, inert solvent to a light source that provides both visible and UV output. According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours/m² of UVA light.[9][12][13]

-

Control: A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples by the stability-indicating HPLC method.

-

Procedure: Store a solid sample of this compound in a controlled temperature oven at an elevated temperature (e.g., 60°C or 80°C).

-

Analysis: Analyze the sample at various time points to assess for degradation.

Data Presentation for Stability

| Stress Condition | Conditions | Duration | % Assay of Parent Compound | Number of Degradants | Observations |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 7 days | [Insert value] | [Insert value] | [e.g., Color change] |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 7 days | [Insert value] | [Insert value] | [e.g., No change] |

| Oxidation | 3% H₂O₂, RT | 24 hours | [Insert value] | [Insert value] | [e.g., Gas evolution] |

| Thermal (Solid) | 80°C | 14 days | [Insert value] | [Insert value] | [e.g., Discoloration] |

| Photolytic (Solid) | ICH Q1B | N/A | [Insert value] | [Insert value] | [e.g., No change] |

| Photolytic (Solution) | ICH Q1B | N/A | [Insert value] | [Insert value] | [e.g., Solution turned yellow] |

Visualized Experimental Workflows

Solubility Determination Workflow

Caption: Workflow for determining kinetic and thermodynamic solubility.

Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is essential for making informed decisions in the drug discovery and development process. The characterization of these fundamental physicochemical properties will pave the way for further formulation development and preclinical evaluation of this promising naphthyridine derivative.

References

- 1. enamine.net [enamine.net]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lubrizolcdmo.com [lubrizolcdmo.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 13. database.ich.org [database.ich.org]

Unveiling the Potential: A Technical Guide to the Biological Investigation of 2,7-Dimethoxy-1,5-naphthyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthyridine scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. While extensive research has been conducted on various substituted naphthyridine isomers, the specific compound 2,7-Dimethoxy-1,5-naphthyridine remains a largely unexplored entity within the scientific literature. This technical guide serves as a comprehensive framework for initiating and conducting a thorough investigation into the potential biological activities of this novel compound. Drawing upon the established bioactivities of structurally related dimethoxy-substituted and other functionalized naphthyridines, this document outlines a systematic approach to unlock the therapeutic potential of this compound. Herein, we provide a curated summary of relevant quantitative data from analogous compounds, detailed hypothetical experimental protocols for initial biological screening, and visual workflows and pathway diagrams to guide the research process.

Introduction: The Naphthyridine Scaffold and the Unexplored Potential of this compound

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, exist as six distinct isomers, each offering a unique template for medicinal chemistry exploration. The 1,5- and 2,7-naphthyridine cores, in particular, have yielded derivatives with significant biological activities. For instance, derivatives of 1,5-naphthyridine have been identified as potent topoisomerase I inhibitors, exhibiting antiproliferative effects against cancer cell lines.[1] Conversely, the 2,7-naphthyridine scaffold has been incorporated into molecules demonstrating antimicrobial efficacy, particularly against Staphylococcus aureus, and cytotoxic effects against various cancer cell lines.[2][3][4]

The influence of methoxy substitutions on the pharmacological profile of bioactive molecules is well-documented, often enhancing potency, altering selectivity, and improving pharmacokinetic properties. Notably, naphthyridine derivatives bearing dimethoxy-phenyl substituents have demonstrated significant cytotoxic activity.[5] Furthermore, the synthesis of a dibenzo[c,f]-2,7-naphthyridine with a 10,11-dimethoxy substitution pattern highlights the chemical tractability and interest in methoxylated naphthyridine systems.

Despite this promising background, a comprehensive search of the current scientific literature reveals a conspicuous absence of data pertaining specifically to the biological activity of this compound. This knowledge gap presents a compelling opportunity for novel drug discovery and development. This guide, therefore, aims to provide a structured and informed research plan to elucidate the potential therapeutic value of this compound.

Potential Biological Activities: An Evidence-Based Hypothesis

Based on the biological activities reported for structurally analogous naphthyridine derivatives, we can hypothesize several potential avenues of investigation for this compound.

Anticancer Activity

The recurrent theme of anticancer and cytotoxic effects among various naphthyridine derivatives strongly suggests that this should be a primary area of investigation. The presence of methoxy groups could potentially enhance this activity.

Antimicrobial Activity

Given that derivatives of the 2,7-naphthyridine isomer have shown selective antimicrobial activity, it is plausible that this compound may also possess antibacterial or antifungal properties.

Enzyme Inhibition

The structural similarity to known enzyme inhibitors, such as topoisomerase inhibitors, suggests that this compound could target specific enzymes involved in disease pathways.

Quantitative Data from Structurally Related Naphthyridine Derivatives

To provide a baseline for comparison and to aid in the interpretation of future experimental results, the following tables summarize quantitative data for representative, structurally related naphthyridine derivatives.

Table 1: Cytotoxicity of Naphthyridine Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Naphthyridine derivative with 2',4'-dimethoxy phenyl ring | HeLa | 23.6 | [5] |

| Naphthyridine derivative with 2',4'-dimethoxy phenyl ring | HL-60 | 7.8 | [5] |

| Naphthyridine derivative with 2',4'-dimethoxy phenyl ring | PC-3 | 19.7 | [5] |

| Hadranthine B (a 2,7-naphthyridine derivative) | Human Malignant Melanoma | 3-6 µg/mL | [3] |

| Hadranthine B (a 2,7-naphthyridine derivative) | Epidermoid Carcinoma | 3-6 µg/mL | [3] |

| Hadranthine B (a 2,7-naphthyridine derivative) | Ductal Carcinoma | 3-6 µg/mL | [3] |

| Hadranthine B (a 2,7-naphthyridine derivative) | Ovary Carcinoma | 3-6 µg/mL | [3] |

Table 2: Antimicrobial Activity of 2,7-Naphthyridine Derivatives

| Compound/Derivative | Microorganism | MIC (mg/L) | Reference |

| Compound 10j (a 2,7-naphthyridine derivative) | Staphylococcus aureus | 8 | [2][4] |

| Compound 10f (a 2,7-naphthyridine derivative) | Staphylococcus aureus | 31 | [2][4] |

Proposed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the initial biological screening of this compound.

In Vitro Cytotoxicity Assay

-

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

-

Cell Lines: A representative panel including, but not limited to, HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) should be used.

-

Methodology:

-

Culture the selected cell lines in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the test compound in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Replace the culture medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubate the plates for 72 hours.

-

After incubation, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Susceptibility Testing

-

Objective: To evaluate the antimicrobial activity of this compound against a panel of pathogenic microorganisms.

-

Microorganisms: A panel including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a fungus (Candida albicans).

-

Methodology:

-

Use the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (no compound), a sterility control (no inoculum), and a positive control (a known antibiotic like ciprofloxacin for bacteria or fluconazole for fungi).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Visualizing the Research Path: Diagrams and Workflows

To facilitate a clear understanding of the proposed research strategy and potential mechanisms of action, the following diagrams have been generated using the DOT language.

References

- 1. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Crystal Structure Analysis of 1,5-Naphthyridine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While the initial request specified the crystal structure analysis of 2,7-Dimethoxy-1,5-naphthyridine, a thorough search of available scientific literature and crystallographic databases did not yield specific crystal structure data for this derivative. Therefore, this guide provides a comprehensive analysis of the parent compound, 1,5-naphthyridine , as a foundational and structurally relevant alternative. The methodologies and principles described herein are directly applicable to the analysis of its derivatives.

Introduction

1,5-Naphthyridine is a heterocyclic aromatic compound containing two fused pyridine rings. This core structure is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and its utility as a ligand in coordination chemistry. Understanding the precise three-dimensional arrangement of atoms in the 1,5-naphthyridine crystal is crucial for rational drug design, structure-activity relationship (SAR) studies, and the development of novel materials with tailored properties. This technical guide details the crystallographic analysis of 1,5-naphthyridine, presenting key structural data and the experimental protocols for its determination.

Data Presentation: Crystallographic Data for 1,5-Naphthyridine

The following table summarizes the key crystallographic data for 1,5-naphthyridine, obtained from the Crystallography Open Database (COD) entry 7241889. This entry corresponds to the crystal structure of 1,5-naphthyridine hydrochloride monohydrate.

| Parameter | Value |

| Chemical Formula | C₈H₇ClN₂O |

| Formula Weight | 186.61 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| Unit Cell Dimensions | |

| a | 8.2320(16) Å |

| b | 16.485(3) Å |

| c | 6.8390(14) Å |

| α | 90° |

| β | 114.71(3)° |

| γ | 90° |

| Cell Volume | 842.3(3) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.472 g/cm³ |

| Temperature | 294(2) K |

| Radiation Wavelength | 1.5418 Å (CuKα) |

| R-factor (all reflections) | 0.0768 |

| wR-factor (all reflections) | 0.2201 |

| Goodness-of-fit | 1.054 |

Experimental Protocols

Synthesis of 1,5-Naphthyridine

A common and effective method for the synthesis of the 1,5-naphthyridine scaffold is the Skraup synthesis.[1] This reaction involves the cyclization of a 3-aminopyridine derivative with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.

Materials:

-

3-Aminopyridine

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate)

-

Sodium hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., chloroform or dichloromethane)

Procedure:

-

A mixture of 3-aminopyridine, glycerol, and the oxidizing agent is prepared in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

-

Concentrated sulfuric acid is carefully added to the mixture in a controlled manner to manage the exothermic reaction.

-

The reaction mixture is heated to a temperature of approximately 140-160 °C and maintained at this temperature for several hours with continuous stirring.

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The cooled mixture is cautiously poured into a beaker of ice water and then neutralized with a sodium hydroxide solution.

-

The resulting aqueous solution is extracted multiple times with an organic solvent.

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude 1,5-naphthyridine.

-

The crude product can be further purified by recrystallization or column chromatography.

Single Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for growing single crystals of small organic molecules like 1,5-naphthyridine is slow evaporation.

Procedure:

-

A saturated solution of the purified 1,5-naphthyridine is prepared in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of hexane and ethyl acetate) at a slightly elevated temperature.

-

The solution is filtered to remove any insoluble impurities.

-

The filtered solution is placed in a clean vial or beaker, which is then loosely covered to allow for slow evaporation of the solvent at room temperature.

-

The container is left undisturbed in a vibration-free environment.

-

Over a period of several days to weeks, as the solvent slowly evaporates and the solution becomes supersaturated, single crystals of 1,5-naphthyridine should form.

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure is achieved through single-crystal X-ray diffraction analysis.

Procedure:

-

Crystal Mounting: A suitable single crystal of 1,5-naphthyridine is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a specific temperature (e.g., 100 K or 293 K) using a cryostream to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source). The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step includes data integration, scaling, and absorption correction.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This process involves adjusting the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis of 1,5-naphthyridine and the molecular structure of the compound.

References

An In-depth Technical Guide to the Electronic Properties of 2,7-Dimethoxy-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electronic properties of 2,7-Dimethoxy-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the expected electronic characteristics based on the known properties of related naphthyridine derivatives. It further serves as a practical handbook, offering detailed experimental and computational protocols for the determination of its photophysical and electrochemical properties. This guide is intended to equip researchers with the necessary methodologies to fully characterize this compound and similar compounds, thereby facilitating its potential applications in drug development and organic electronics.

Introduction

Naphthyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and interesting photophysical properties. The 1,5-naphthyridine scaffold, in particular, is a key structural motif in numerous pharmacologically active molecules. The introduction of substituents, such as methoxy groups, can significantly modulate the electronic structure and, consequently, the properties of the parent naphthyridine core. The methoxy groups at the 2 and 7 positions are expected to act as electron-donating groups, influencing the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn govern the compound's absorption, emission, and redox behavior. A thorough understanding of these electronic properties is crucial for the rational design of novel drugs and functional materials based on the this compound scaffold.

Expected Electronic Properties

Photophysical Properties

The presence of the electron-donating methoxy groups is anticipated to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted 1,5-naphthyridine. The compound is expected to exhibit fluorescence in the UV-A or blue region of the visible spectrum.

Electrochemical Properties

The electron-donating nature of the methoxy groups is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the compound more susceptible to oxidation compared to the unsubstituted parent compound. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) might also be slightly affected.

Hypothetical Data Summary

The following tables present hypothetical, yet plausible, electronic property data for this compound for illustrative purposes. These values serve as a benchmark for what researchers might expect to find upon experimental characterization.

Table 1: Hypothetical Photophysical Data for this compound

| Parameter | Value | Solvent |

| Absorption Maximum (λabs) | 350 nm | Dichloromethane |

| Molar Absorptivity (ε) | 15,000 M-1cm-1 | Dichloromethane |

| Emission Maximum (λem) | 420 nm | Dichloromethane |

| Fluorescence Quantum Yield (ΦF) | 0.35 | Dichloromethane |

| Stokes Shift | 70 nm | Dichloromethane |

Table 2: Hypothetical Electrochemical Data for this compound

| Parameter | Value | Method |

| Oxidation Potential (Eox vs. Fc/Fc+) | +0.8 V | Cyclic Voltammetry |

| HOMO Energy Level | -5.6 eV | Calculated from Eox |

| Reduction Potential (Ered vs. Fc/Fc+) | -1.9 V | Cyclic Voltammetry |

| LUMO Energy Level | -2.9 eV | Calculated from Ered |

| Electrochemical Band Gap | 2.7 eV | From HOMO-LUMO |

Experimental Protocols

To empirically determine the electronic properties of this compound, the following standard experimental procedures are recommended.

Synthesis of this compound

While a specific, optimized synthesis for this compound is not extensively reported, a plausible synthetic route can be adapted from general methods for synthesizing substituted 1,5-naphthyridines. A common approach involves the condensation of a substituted 3-aminopyridine with a 1,3-dicarbonyl compound, followed by cyclization. For 2,7-disubstituted 1,5-naphthyridines, a potential starting point could be the appropriate diaminopyridine derivative. Subsequent functionalization, such as nucleophilic aromatic substitution of a dihalo-1,5-naphthyridine with sodium methoxide, could yield the desired product.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-5 M) in a UV-grade solvent (e.g., dichloromethane, acetonitrile, or ethanol).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Place the sample cuvette in the spectrophotometer.

-

Scan a wavelength range from 200 to 800 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, providing information about its excited state properties.

Methodology:

-

Sample Preparation: Use the same solution prepared for UV-Visible spectroscopy. The solution should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength to the λabs determined from the UV-Visible spectrum.

-

Scan the emission wavelengths from a wavelength slightly longer than the excitation wavelength to 800 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Sample Preparation: Prepare a solution of this compound (approximately 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement:

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Scan the potential from an initial value to a final value and back again, recording the current response.

-

Calibrate the potentials by adding ferrocene as an internal standard and measuring its redox couple (Fc/Fc+).

-

-

Data Analysis:

-

Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram.

-

Estimate the HOMO and LUMO energy levels using the following empirical formulas:

-

EHOMO = -[Eox (vs. Fc/Fc+) + 4.8] eV

-

ELUMO = -[Ered (vs. Fc/Fc+) + 4.8] eV

-

-

Computational Modeling

Theoretical calculations, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into the electronic structure and properties of this compound, complementing experimental findings.

DFT for Ground-State Properties

Methodology:

-

Structure Optimization: Optimize the ground-state geometry of the molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Orbital Analysis: Calculate the energies and visualize the spatial distribution of the HOMO and LUMO.

TD-DFT for Excited-State Properties

Methodology:

-

Excitation Energy Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.

-

Spectrum Simulation: Simulate the UV-Visible absorption spectrum based on the calculated excitation energies and oscillator strengths.

Visualizations

The following diagrams illustrate the workflows for the experimental and computational characterization of this compound.

Caption: Experimental workflow for the synthesis and electronic characterization of this compound.

Caption: Computational workflow for determining the electronic properties of this compound.

Applications in Drug Development

The electronic properties of a molecule are intrinsically linked to its biological activity. For instance, the HOMO and LUMO energy levels can influence a molecule's ability to participate in charge-transfer interactions with biological targets. The photophysical properties are also relevant, particularly in the context of photodynamic therapy or bioimaging. A detailed understanding of the electronic landscape of this compound is therefore a critical step in exploring its potential as a therapeutic agent. The methodologies outlined in this guide provide a clear path for researchers to obtain this vital information, thereby accelerating the drug discovery and development process.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the electronic properties of this compound. While direct experimental data remains to be reported, the outlined hypothetical properties and detailed experimental and computational protocols offer a solid foundation for future research. By following the methodologies described herein, scientists can systematically characterize this and other novel naphthyridine derivatives, unlocking their full potential in medicinal chemistry and materials science.

Methodological & Application

Application Notes and Protocols: 2,7-Dimethoxy-1,5-naphthyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,7-dimethoxy-1,5-naphthyridine as a versatile precursor in the synthesis of functionalized 1,5-naphthyridine derivatives. The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. These protocols focus on the transformation of this compound into key intermediates, such as 1,5-naphthyridine-2,7-diol and 2,7-dichloro-1,5-naphthyridine, and their subsequent conversion into valuable diamino-derivatives.

Overview of Synthetic Applications

This compound serves as a valuable starting material for accessing a variety of 2,7-disubstituted-1,5-naphthyridines. The methoxy groups can be readily cleaved to yield the corresponding diol, which exists in equilibrium with its tautomeric dione form. This diol/dione is a crucial intermediate that can be converted to the highly reactive 2,7-dichloro-1,5-naphthyridine. The dichloro derivative is an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functionalities, particularly amino groups, which are prevalent in many biologically active molecules.

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Synthetic workflow for the functionalization of this compound.

Experimental Protocols and Data

The ether cleavage of the methoxy groups is a key initial step. This can be achieved using strong acids such as hydrobromic acid or Lewis acids like boron tribromide.

Experimental Procedure (General Method):

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane for BBr₃ or acetic acid for HBr) is added the demethylating agent (e.g., BBr₃, 2.2 eq or 48% HBr, excess).

-

The reaction mixture is stirred at an appropriate temperature (e.g., 0 °C to room temperature for BBr₃, or reflux for HBr) for a specified time (typically 2-24 hours), while monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is quenched, for example by the slow addition of water or methanol if BBr₃ was used.

-

The product is isolated by filtration if it precipitates, or by extraction with a suitable organic solvent after neutralization.

-

The crude product is purified by recrystallization or column chromatography.

Table 1: O-Demethylation Reaction Conditions and Yields

| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 48% HBr | Acetic Acid | Reflux | 12-24 | 80-90 |

| BBr₃ | CH₂Cl₂ | 0 to RT | 2-6 | 85-95 |

The conversion of the diol/dione to the dichloro derivative is a crucial activation step for subsequent nucleophilic substitutions. This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃) often in the presence of phosphorus pentachloride (PCl₅).

Experimental Procedure: [1][2]

-

A mixture of 1,5-naphthyridine-2,7-diol (1.0 eq), phosphorus pentachloride (2.1 eq), and phosphorus oxychloride (excess, serves as reagent and solvent) is prepared in a flask equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at this temperature for 4-8 hours. The reaction should be carried out in a well-ventilated fume hood.

-

After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The aqueous solution is neutralized to a pH of 7-8 with a solid base such as sodium carbonate or a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude 2,7-dichloro-1,5-naphthyridine can be further purified by recrystallization from a suitable solvent like acetone or ethanol.[1]

Table 2: Chlorination Reaction Data

| Starting Material | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1,5-Naphthyridine-2,7-diol | PCl₅, POCl₃ | Reflux | 4-8 | 70-80 |

The chloro groups of 2,7-dichloro-1,5-naphthyridine are readily displaced by various nucleophiles, particularly primary and secondary amines. This allows for the synthesis of a diverse library of 2,7-diamino-1,5-naphthyridine derivatives.

Experimental Procedure (General Method for Amination): [2]

-

In a sealed tube or a microwave vial, 2,7-dichloro-1,5-naphthyridine (1.0 eq) is dissolved or suspended in a suitable solvent (e.g., ethanol, n-butanol, or dioxane).

-

The desired amine (2.2-5.0 eq) is added to the mixture. For less reactive amines, a base such as K₂CO₃ or Et₃N may be added to scavenge the HCl generated.

-

The vessel is sealed and heated to a temperature between 100-160 °C for 12-48 hours. Microwave heating can significantly reduce the reaction time.

-

The reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature.

-

If a precipitate forms, it is collected by filtration and washed with a suitable solvent.

-

Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization.

Table 3: Representative Nucleophilic Amination Reactions

| Amine | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Ammonia (aq.) | Ethanol | 140 (sealed tube) | 24 | 60-70 |

| Benzylamine | n-Butanol | 120 | 12 | 75-85 |

| Morpholine | Dioxane | 110 | 16 | 80-90 |

| Aniline | Dioxane | 110 (Pd-catalyzed) | 8 | 70-80 |

Signaling Pathways and Logical Relationships

The synthetic transformations described above follow a logical progression from a readily available starting material to high-value, functionalized products. This pathway is a common strategy in medicinal chemistry for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Caption: Logical flow of the synthetic strategy.

References

Application Notes and Protocols for the Synthesis of 2,7-Dimethoxy-1,5-naphthyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction